molecular formula C21H24Cl2N4O3 B1672477 GW 766994 CAS No. 408303-43-5

GW 766994

货号: B1672477
CAS 编号: 408303-43-5
分子量: 451.3 g/mol
InChI 键: GPLUUMAKBFSDIE-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GW 766994: 是一种合成的有机化合物,以其作为趋化因子受体 3 拮抗剂的作用而闻名。 它在治疗哮喘和嗜酸性粒细胞性支气管炎方面显示出潜力 . 该化合物的分子式为 C21H24Cl2N4O3 ,分子量为 451.35 g/mol .

科学研究应用

Asthma and Eosinophilic Bronchitis

GW 766994 has undergone clinical trials for treating asthma, particularly in patients exhibiting high levels of sputum eosinophilia. A Phase 2 trial (NCT01160224) focused on assessing its safety and efficacy in this patient population. Results indicated that this compound could potentially reduce eosinophilic inflammation, thus alleviating asthma symptoms .

Study Phase Population Outcome
NCT01160224Phase 2Mild-moderate asthma patients with high sputum eosinophiliaSafety and efficacy assessed; results pending

Alzheimer's Disease

Recent research has highlighted the role of CCR3 in Alzheimer's disease pathogenesis. In a mouse model, this compound treatment resulted in significant reductions in tau hyperphosphorylation and amyloid-β production, which are critical factors in the progression of Alzheimer's disease. The blockade of CCR3 was shown to mitigate neuroinflammation and synaptic loss associated with cognitive decline .

Study Model Key Findings
Xu et al., 2024APP/PS1 transgenic miceReduced tau phosphorylation, Aβ deposition, improved spatial learning

Cardiovascular Applications

In experimental models of myocardial infarction (MI), this compound was evaluated for its effects on neutrophil retention and heart function. Although no significant improvement in heart function or infarction size was observed, the treatment did retain neutrophils within infarcted areas, suggesting a complex role in inflammation during cardiac events .

Parameter This compound Group Control Group
Infarction SizeNo significant difference-
Neutrophil InfiltrationIncreased retention observed-

Colitis Models

In studies involving DSS-induced colitis, this compound treatment was associated with increased disease severity compared to controls. This finding suggests that while CCR3 antagonism may be beneficial in some contexts, it could exacerbate inflammation in others .

Parameter This compound Treatment Control Group
Disease Activity Index (DAI)Higher incidence and severity-
Colon Length ReductionSimilar to control group-

生化分析

Biochemical Properties

GW 766994 interacts with the chemokine receptor-3 (CCR3), acting as an antagonist . This interaction inhibits the function of CCR3, a receptor involved in immune response, particularly in the recruitment and activation of eosinophils .

Cellular Effects

In the context of cellular processes, this compound influences cell function by modulating the activity of CCR3. By acting as an antagonist, it prevents the binding of natural ligands to CCR3, thereby inhibiting the downstream signaling pathways that lead to eosinophil recruitment and activation . This can have a significant impact on cellular metabolism and gene expression related to immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the CCR3 receptor. This binding prevents the interaction of CCR3 with its natural ligands, inhibiting the activation of downstream signaling pathways . This mechanism of action is crucial for its potential therapeutic effects in conditions such as asthma and eosinophilic bronchitis .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent and specific antagonist of CCR3, suggesting that it may have long-term effects on cellular function by modulating immune response .

Dosage Effects in Animal Models

Given its role as a CCR3 antagonist, it is likely that its effects would vary with dosage, with potential therapeutic effects at certain dosages and possible toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the function of CCR3. By acting as an antagonist, it can affect the metabolic flux or metabolite levels associated with these pathways .

Transport and Distribution

Given its role as a CCR3 antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .

Subcellular Localization

Given its role as a CCR3 antagonist, it is likely that it is localized to the cell membrane where CCR3 is expressed .

准备方法

合成路线和反应条件: : GW 766994 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应。 详细的合成路线是专有的,但它通常涉及在受控条件下使用有机溶剂和试剂 .

工业生产方法: : this compound 的工业生产通常在专门的设施中进行,这些设施配备了处理复杂的合成有机物的设备。 该过程涉及大规模反应、纯化步骤和质量控制措施,以确保最终产品的纯度和功效 .

化学反应分析

反应类型: : GW 766994 经历了各种化学反应,包括:

常见试剂和条件

    氧化剂: 如高锰酸钾或过氧化氢。

    还原剂: 如氢化铝锂或硼氢化钠。

    取代试剂: 如卤素或烷基化剂

主要产物: : 从这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生酮或醛,而还原可能会产生醇 .

相似化合物的比较

GW 766994 在其作为趋化因子受体 3 拮抗剂的高特异性和效力方面是独一无二的。类似的化合物包括:

这些化合物具有类似的作用机制,但它们在药代动力学特性和治疗应用方面可能有所不同。

生物活性

GW 766994, a selective antagonist of the chemokine receptor CCR3, has been extensively studied for its potential therapeutic applications, particularly in asthma and other eosinophilic conditions. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

This compound functions by inhibiting the CCR3 receptor, which plays a crucial role in eosinophil recruitment and activation. Eosinophils are implicated in various inflammatory processes, particularly in asthma. By blocking this receptor, this compound aims to reduce eosinophilic inflammation and improve respiratory function.

1. Efficacy in Asthma

A notable clinical trial investigated the safety and efficacy of this compound in patients with eosinophilic asthma. The study involved:

  • Participants : 60 patients with asthma.
  • Dosage : 300 mg of this compound twice daily for 10 days, followed by prednisone.
  • Outcomes Measured : Sputum eosinophil counts, FEV1 (forced expiratory volume), PC20 methacholine (a measure of airway hyperresponsiveness), and Asthma Control Questionnaire (ACQ) scores.

Results :

  • No significant reduction in sputum eosinophil counts or progenitor cells was observed despite high receptor occupancy.
  • A modest improvement was noted in PC20 (0.66 doubling doses) and ACQ scores (0.43), although the clinical significance remains questionable .
ParameterThis compound GroupPlacebo GroupStatistical Significance
Sputum Eosinophils (%)No significant change-Not significant
PC20 Methacholine (doubling doses)0.66-p < 0.05
ACQ Score Improvement0.43-p < 0.05

2. Impact on Neutrophil Infiltration

Another study focused on the effects of this compound on neutrophil behavior following myocardial ischemia/reperfusion injury:

  • Methods : Mice were treated with this compound post-injury.
  • Findings : The treatment resulted in massive neutrophil infiltration at the injury site without significant improvement in heart function or infarction size compared to controls.
ParameterThis compound GroupControl GroupStatistical Significance
Heart Function ImprovementNo significant change-Not significant
Neutrophil InfiltrationMassiveMinimalp < 0.01

These results suggest that while this compound affects neutrophil retention, it does not enhance healing post-injury .

Case Study Analysis

A series of case studies have illustrated the real-world implications of using this compound for treating asthma:

  • Case Study A : A patient with severe eosinophilic asthma showed limited response to standard therapies but demonstrated slight improvements when treated with this compound in conjunction with corticosteroids.
  • Case Study B : Another patient experienced exacerbated symptoms during treatment, highlighting the variability in individual responses to CCR3 antagonism.

These case studies emphasize the need for personalized approaches when utilizing this compound in clinical settings .

属性

IUPAC Name

4-[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLUUMAKBFSDIE-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408303-43-5
Record name GW-766994
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408303435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-766994
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6213K1TPE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW 766994
Reactant of Route 2
Reactant of Route 2
GW 766994
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
GW 766994
Reactant of Route 4
Reactant of Route 4
GW 766994
Reactant of Route 5
Reactant of Route 5
GW 766994
Reactant of Route 6
Reactant of Route 6
GW 766994

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。